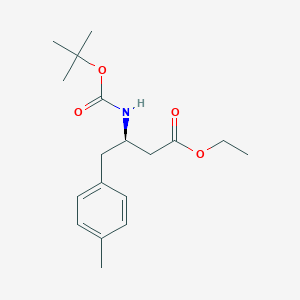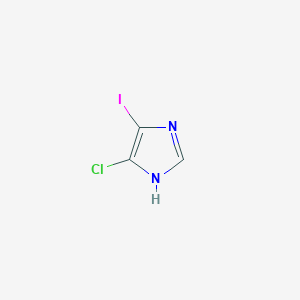
5-chloro-4-iodo-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-iodo-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions. The presence of chlorine and iodine substituents at the 5 and 4 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-iodo-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the sequential halogenation of imidazole, where the imidazole ring is first chlorinated at the 5-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). This is followed by iodination at the 4-position using iodine (I2) or potassium iodide (KI) in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 5-chloro-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove halogen substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Major Products:
- Substituted imidazoles with various functional groups.
- Imidazole N-oxides.
- Dehalogenated imidazoles .
Applications De Recherche Scientifique
Chemistry: 5-chloro-4-iodo-1H-imidazole is used as a building block in organic synthesis. Its halogen substituents make it a versatile intermediate for creating more complex molecules through various coupling reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a precursor for synthesizing biologically active molecules that can inhibit the growth of pathogens .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides, fungicides, and therapeutic agents .
Mécanisme D'action
The mechanism of action of 5-chloro-4-iodo-1H-imidazole and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. The halogen substituents enhance the compound’s ability to interact with target proteins, leading to the disruption of essential biological processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
5-chloro-1H-imidazole: Lacks the iodine substituent, making it less versatile in coupling reactions.
4-iodo-1H-imidazole: Lacks the chlorine substituent, affecting its reactivity and biological activity.
5-bromo-4-iodo-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical and biological properties.
Uniqueness: 5-chloro-4-iodo-1H-imidazole is unique due to the presence of both chlorine and iodine substituents. This dual halogenation enhances its reactivity in various chemical reactions and its potential biological activity. The combination of these substituents allows for more diverse applications in synthesis and research .
Propriétés
Numéro CAS |
586965-46-0 |
|---|---|
Formule moléculaire |
C3H2ClIN2 |
Poids moléculaire |
228.42 g/mol |
Nom IUPAC |
5-chloro-4-iodo-1H-imidazole |
InChI |
InChI=1S/C3H2ClIN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) |
Clé InChI |
SRLPYSSLGPKAFR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
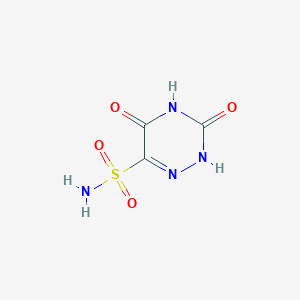
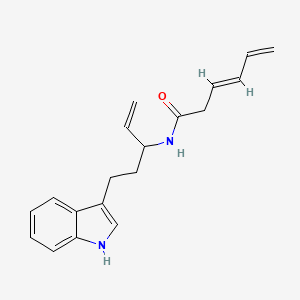
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
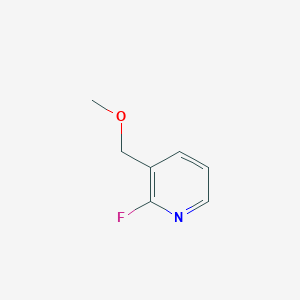
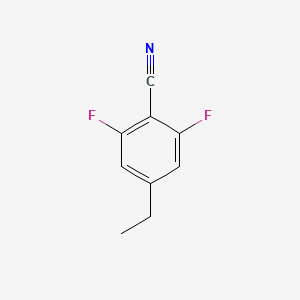
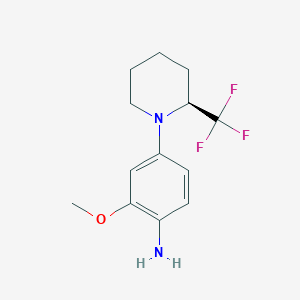
![7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)
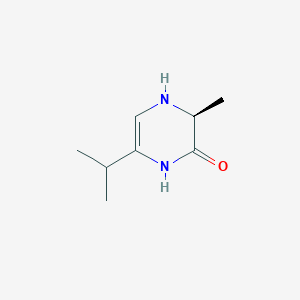
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
